3-[(3-bromobenzyl)sulfanyl]-5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazole
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Overview
Description
3-[(3-bromobenzyl)sulfanyl]-5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazole is a complex organic compound featuring a triazole ring, a pyrazole moiety, and brominated aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-bromobenzyl)sulfanyl]-5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazole typically involves multiple steps:
Formation of the Triazole Core: The triazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and carboxylic acids or their derivatives.
Introduction of the Pyrazole Moiety: The pyrazole ring is often introduced through condensation reactions involving hydrazines and 1,3-diketones.
Bromination: Bromination of the aromatic rings is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Thioether Formation: The sulfanyl linkage is formed by reacting a thiol with an appropriate alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The brominated aromatic rings can undergo reduction to form the corresponding dehalogenated compounds using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atoms can be substituted with various nucleophiles (e.g., amines, thiols) under nucleophilic aromatic substitution conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dehalogenated aromatic compounds.
Substitution: Aminated or thiolated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Agents: The compound’s structural motifs are similar to those found in known antimicrobial agents, suggesting potential activity against bacteria and fungi.
Anticancer Research: The triazole and pyrazole rings are common in compounds with anticancer properties, making this compound a candidate for further investigation.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its ability to interact with biological targets.
Pharmaceuticals: Development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The compound’s mechanism of action would depend on its specific application. For instance, as an antimicrobial agent, it might inhibit enzyme activity by binding to the active site or interacting with the microbial cell membrane. In anticancer research, it could interfere with cell division or induce apoptosis through interaction with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1,2,4-triazole: Shares the triazole core but lacks the pyrazole and brominated substituents.
3,5-Dimethyl-1H-pyrazole: Contains the pyrazole ring but lacks the triazole and brominated aromatic rings.
Benzylsulfanyl Compounds: Similar sulfanyl linkage but different aromatic substituents.
Uniqueness
The combination of a triazole ring, a pyrazole moiety, and brominated aromatic substituents in 3-[(3-bromobenzyl)sulfanyl]-5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazole is unique, providing a distinct set of chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C21H19Br2N5S |
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Molecular Weight |
533.3 g/mol |
IUPAC Name |
3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-5-[(3-bromophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C21H19Br2N5S/c1-14-20(23)15(2)27(26-14)12-19-24-25-21(28(19)18-9-4-3-5-10-18)29-13-16-7-6-8-17(22)11-16/h3-11H,12-13H2,1-2H3 |
InChI Key |
FODMKQTUNJAFIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=NN=C(N2C3=CC=CC=C3)SCC4=CC(=CC=C4)Br)C)Br |
Origin of Product |
United States |
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